molecular formula C20H19N3O2 B11376990 1-(4-ethylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11376990
M. Wt: 333.4 g/mol
InChI Key: NTAQXILDROWNPS-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with ethyl and methyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation using aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-ethylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features but different functional groups.

    Diphenyl disulfide: Shares some chemical properties but differs in its sulfur-containing structure.

    4,4’-Dithiodianiline: Another sulfur-containing compound with distinct applications.

Uniqueness: 1-(4-ethylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-3-15-6-10-17(11-7-15)23-13-12-18(24)19(22-23)20(25)21-16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,21,25)

InChI Key

NTAQXILDROWNPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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